molecular formula C14H11N3O2 B11094072 [2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl]propanedinitrile

[2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl]propanedinitrile

Cat. No.: B11094072
M. Wt: 253.26 g/mol
InChI Key: GRPKWIRWYMIOIE-UHFFFAOYSA-N
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Description

[2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl]propanedinitrile is a complex organic compound with the molecular formula C14H11N3O2 It is known for its unique structure, which includes an indole core substituted with oxopropyl and propanedinitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl]propanedinitrile typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with malononitrile and subsequent functionalization to introduce the oxopropyl group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

[2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl]propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy or amino derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of compounds .

Scientific Research Applications

[2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl]propanedinitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

    Medicine: Research focuses on its potential as a drug candidate for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl]propanedinitrile apart is its indole core, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

2-[2-oxo-3-(2-oxopropyl)-1H-indol-3-yl]propanedinitrile

InChI

InChI=1S/C14H11N3O2/c1-9(18)6-14(10(7-15)8-16)11-4-2-3-5-12(11)17-13(14)19/h2-5,10H,6H2,1H3,(H,17,19)

InChI Key

GRPKWIRWYMIOIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1(C2=CC=CC=C2NC1=O)C(C#N)C#N

Origin of Product

United States

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